molecular formula C7H10N2 B1365222 2-(Ethylamino)pyridine CAS No. 37059-57-7

2-(Ethylamino)pyridine

Cat. No. B1365222
CAS RN: 37059-57-7
M. Wt: 122.17 g/mol
InChI Key: CXGFWBPQQXZELI-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyridine, also known as N-ethyl-2-pyridinamine, is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 .


Molecular Structure Analysis

The InChI code for 2-(Ethylamino)pyridine is 1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-(Ethylamino)pyridine is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 82°C at 3.8mmHg and a specific gravity of 1.02 . The compound has a refractive index ranging from 1.5600 to 1.5640 .

Scientific Research Applications

1. Fluorescent Sensing and Imaging

2-(Ethylamino)pyridine derivatives have been explored for their applications in fluorescent sensing. A study by Kumar, et al. (2017) demonstrated the use of pyridine-based scaffolds with naphthyl groups for the selective detection of Pd2+ ions. These compounds have potential applications in paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta, & Kumar, 2017).

2. Chemical Synthesis

Ethyl 2-(Ethylamino)pyridine compounds are used in chemical synthesis processes. Zhu, et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate for annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

3. Two-Photon Absorption Properties

The compound trans-4-[4′-(N-ethyl-N-ethylamino)-styryl]-pyridine, a derivative of 2-(Ethylamino)pyridine, exhibits notable two-photon absorption properties. This characteristic was studied by Ma and Yang (2003) and indicates potential applications in optical technologies (Ma & Yang, 2003).

4. Coordination Chemistry

A derivative of 2-(Ethylamino)pyridine, namely 3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)imidazo[1,5-a]pyridine (PPIP), has been utilized in coordination chemistry. Hakimi, et al. (2012) synthesized and characterized a cadmium chloride complex containing this ligand, revealing insights into its structural and spectral characteristics (Hakimi, et al., 2012).

5. Biological Activity

In the field of medicinal chemistry, 2-(Ethylamino)pyridine derivatives have been synthesized and evaluated for various biological activities. For example, Liu, et al. (1996) synthesized a series of alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone and assessed their inhibitory activity against CDP reductase and their antineoplastic activity (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Safety And Hazards

2-(Ethylamino)pyridine is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFWBPQQXZELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472988
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)pyridine

CAS RN

37059-57-7
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Y Watanabe, Y Morisaki, T Kondo… - The Journal of Organic …, 1996 - ACS Publications
Heteroaromatic amines were N-alkylated with primary alcohols at 150−200 C in the presence of a catalytic amount of various ruthenium complexes to give the corresponding …
Number of citations: 144 pubs.acs.org
MP Almeida, FVC Kock, HCR de Jesus… - Journal of Inorganic …, 2021 - Elsevier
… and EtPy = 4,2-Ethylamino-pyridine) as a potential AChE … that the 4,2-Ethylamino-Pyridine group is spatially closer to … ≈ 55 μM), probing that 4,2-Ethylamino-pyridine motif plays a …
Number of citations: 2 www.sciencedirect.com
G Iwasaki, M Sano, M Sodeoka, K Yoshida… - The Journal of …, 1988 - ACS Publications
Scheme I Scheme III ephedrine and 2-(ethylamino) pyridine6 provided the (R)-cyclopentanol derivative 10 in 91% yield with 96% ee. Our next goal was to convert 10 to (2R)-2-hydroxy-2…
Number of citations: 15 pubs.acs.org
S Pan, K Endo, T Shibata - Organic Letters, 2011 - ACS Publications
A cationic Ir(I)-tolBINAP complex catalyzed an enantioselective C–C bond formation initiated by secondary sp 3 C–H bond cleavage adjacent to a nitrogen atom. The reaction of 2-(…
Number of citations: 178 pubs.acs.org
OZ Yeşilel, H Erer, O Büyükgüngör - Polyhedron, 2010 - Elsevier
Two novel carboxylate-bridged Cd(II)–orotate polynuclear complexes with 2-(2-ethylamino)pyridine (2-etapy), [Cd(μ-HOr)(2-etapy)] n (1), and N,N-diethylethylenediamine (N,N-eten) …
Number of citations: 9 www.sciencedirect.com
S Pan, Y Matsuo, K Endo, T Shibata - Tetrahedron, 2012 - Elsevier
A cationic Ir(I)–tolBINAP complex catalyzed an enantioselective C–C bond formation, which was initiated by secondary sp 3 C–H bond cleavage adjacent to nitrogen atom. A wide …
Number of citations: 104 www.sciencedirect.com
S Belfer, S Binman, E Korngold - Reactive Polymers, 1995 - Elsevier
In our ongoing research program on the development of new chelating hollow fibers based on sulfochlorinated polyethylene (PESCI), several types of chelating materials containing …
Number of citations: 5 www.sciencedirect.com
CA Lipinski, JL LaMattina… - Journal of medicinal …, 1985 - ACS Publications
A process of drugdesign has previously been described that led to the synthesis of 3-amino-5-[2-(ethylamino)-4-pyridyl]-1, 2, 4-triazole (4), a competitive histamine H2-receptor …
Number of citations: 28 pubs.acs.org
T Shibata, K Tsuchikama, S Pan - Journal of Synthetic Organic …, 2013 - jstage.jst.go.jp
The direct functionalization of inactive bonds is an ideal transformation in organic synthesis because the introduction of activating groups, such as halogens and metals, to substrates is …
Number of citations: 8 www.jstage.jst.go.jp
D Yamauchi, I Nakamura, T Nishimura - Chemical Communications, 2021 - pubs.rsc.org
The Ir-catalyzed enantioselective addition of an N-methyl C–H bond of 2-(methylamino)pyridine derivatives to α-trifluoromethylstyrenes proceeded via C–H activation to give chiral γ-…
Number of citations: 8 pubs.rsc.org

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